

Isolongifolene safety profile vs commercial antioxidants

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Compound Focus: Isolongifolene

CAS No.: 1135-66-6

Cat. No.: S1504220

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Comparative Safety and Biological Profiles

The table below consolidates key information on **Isolongifolene** and several common antioxidant types.

Compound Name	Category	Reported Biological Activities	Reported Safety Profile / Concerns	Key Experimental Findings
Isolongifolene [1] [2]	Natural Sesquiterpene	Antioxidant, anti-inflammatory, anti-apoptotic, neuroprotective [2].	Limited data; classified as an irritant (Xi, R36/38) [1]. Recommended fragrance use up to 4% [1].	In a mouse liver I/R model, 40 mg/kg reduced markers of liver damage (ALT, AST) and oxidative stress, and inhibited inflammation and apoptosis [2].

Compound Name	Category	Reported Biological Activities	Reported Safety Profile / Concerns	Key Experimental Findings
Butylated Hydroxyanisole (BHA) & Butylated Hydroxytoluene (BHT) [3] [4]	Synthetic Phenolic Antioxidants	Food preservatives to prevent rancidity [5].	Some studies conclude no cancer hazard and potential anticarcinogenic effects at food additive levels [3]. Network toxicology predicts potential hepatotoxicity, nephrotoxicity, and endocrine disruption [4].	A 1999 review concluded BHA/BHT pose no cancer hazard and may be anticarcinogenic [3]. <i>In silico</i> models suggest high doses may trigger liver/kidney damage via inflammatory pathways (e.g., NF-κB) [4].
tert-Butylhydroquinone (TBHQ) [4]	Synthetic Phenolic Antioxidant	Food preservative [4].	Network toxicology predicts potential hepatotoxicity and nephrotoxicity [4].	<i>In silico</i> analysis suggests TBHQ may induce inflammatory responses by activating the KEAP1 pathway and upregulating IL-6 and TNF-α [4].
Rosemary Extract [6]	Natural Extract	Antioxidant, antimicrobial, anti-inflammatory [6].	Considered safe; EFSA approves use in food up to 400 mg/kg (sum of carnosic acid/carnosol) [6].	Carnosic acid and carnosol are primary antioxidants, acting as potent scavengers of peroxy radicals and metal chelators, showing higher efficacy

Compound Name	Category	Reported Biological Activities	Reported Safety Profile / Concerns	Key Experimental Findings
				than BHA/BHT in some studies [6].
Gamma-Tocopherol (γ-Tocopherol) [7] [8]	Natural (Vitamin E)	Potent antioxidant, anti-inflammatory, anticancer properties; uniquely traps reactive nitrogen species [7] [8].	Well-tolerated at physiological levels; high doses require evaluation [7].	Mitigates inflammation and cancer progression in animal models; reduces inflammation markers in patients with kidney disease and mild asthma [7]. Its metabolite, 13'-COOH, inhibits COX-2 and 5-LOX [8].

Experimental Data and Mechanistic Insights

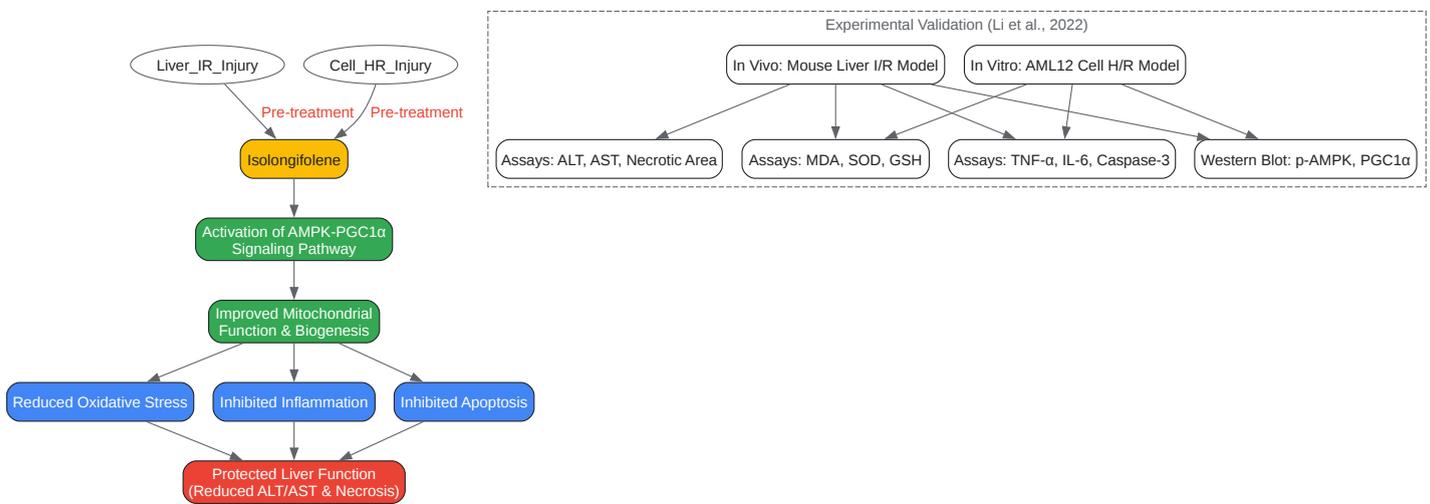
Isolongifolene in Liver Injury Model

A 2022 study provides the most concrete experimental data for **Isolongifolene's** bioactivity [2].

- **Experimental Protocol:**
 - **Model:** An *in vivo* mouse model of liver ischemia/reperfusion (I/R) injury and an *in vitro* AML12 cell hypoxia/reoxygenation (H/R) model.
 - **Treatment:** Mice were pretreated with **Isolongifolene** at 10, 20, and 40 mg/kg before I/R surgery. The 40 mg/kg dose showed the most significant effect [2].
 - **Key Assays:**
 - **Liver Damage:** Measured plasma ALT and AST levels and histologically assessed liver necrotic area.

- **Oxidative Stress:** Measured levels of Malondialdehyde (MDA), Superoxide Dismutase (SOD), and Glutathione (GSH) in liver tissue.
- **Inflammation & Apoptosis:** Analyzed pro-inflammatory cytokines (TNF- α , IL-6) and apoptosis-executing enzyme (Caspase-3) via ELISA and Western Blot.
- **Pathway Analysis:** Assessed phosphorylation of key proteins (AMPK, PGC1 α) in the AMPK-PGC1 α signaling pathway via Western Blot [2].
- **Proposed Mechanism:** The study concluded that **Isolongifolene**'s protective effects are mediated through the activation of the AMPK-PGC1 α signaling pathway. This activation helps maintain mitochondrial function, thereby reducing the cascade of oxidative stress, inflammation, and apoptosis following I/R injury [2].

The following diagram illustrates this proposed signaling pathway and the experimental workflow used to validate it.



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Commercial Antioxidants: Mechanisms and Concerns

- **Synthetic Phenolics (BHA, BHT, TBHQ):** While deemed safe for use in food, modern computational toxicology models suggest potential mechanisms for toxicity at high doses. These include the induction of oxidative stress, interference with endocrine function, and the activation of specific inflammatory pathways such as NF- κ B and KEAP1, potentially leading to hepatotoxicity and nephrotoxicity [4].
- **Natural Antioxidants (Rosemary Extract, Gamma-Tocopherol):**

- **Rosemary Extract:** Its primary active compounds, carnosic acid and carnosol, are potent chain-breaking antioxidants that scavenge peroxy radicals and act as metal chelators. Their mechanism is well-established and considered safe and effective [6].
- **Gamma-Tocopherol:** This form of Vitamin E not only neutralizes reactive oxygen species (ROS) but also uniquely traps reactive nitrogen species (RNS). Its anti-inflammatory activity is further enhanced by its metabolite, **13'-carboxychromanol (13'-COOH)**, which inhibits key enzymes like COX-2 and 5-LOX [8].

Conclusion and Research Outlook

For researchers and drug development professionals, the choice between **Isolongifolene** and commercial antioxidants hinges on the stage of development and the required evidence base.

- **Isolongifolene** is a **promising preclinical candidate**. It demonstrates a compelling multi-faceted mechanism of action in a disease-relevant model (liver I/R injury) [2]. However, its safety profile is not yet as comprehensively established as that of older compounds, with data currently limited to a skin/eye irritant classification [1]. Significant investment in further toxicological and pharmacokinetic studies is required.
- **Commercial Synthetic Antioxidants (BHA, BHT, TBHQ)** have the advantage of **extensive historical use and regulatory approval** in food, which can streamline their repurposing for pharmaceutical applications [3]. However, they carry ongoing debates and emerging computational evidence regarding potential toxicities at high or chronic doses, which must be carefully considered for new drug formulations [4].
- **Other Natural Antioxidants (Rosemary Extract, Gamma-Tocopherol)** represent a **middle ground**, offering a stronger mechanistic understanding and a safety profile that is often considered more favorable than that of synthetic phenolics [6] [7]. Gamma-Tocopherol, in particular, has a growing body of evidence supporting its unique bioactivities [8].

In summary, while **Isolongifolene** shows significant therapeutic potential, it remains in the early stages of investigation. Its progression will depend on robust data from repeatable experiments and comprehensive safety studies that can be directly compared against the established profiles of other antioxidant compounds.

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